molecular formula C22H25F2NO6 B2504372 {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate CAS No. 1794883-87-6

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate

Cat. No.: B2504372
CAS No.: 1794883-87-6
M. Wt: 437.44
InChI Key: SYZKEPPKHNJAPA-UHFFFAOYSA-N
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Description

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate is a synthetic benzoate ester derivative incorporating a carbamoyl group linked to a 2,4-difluorophenylmethyl moiety.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO6/c1-4-28-18-9-15(10-19(29-5-2)21(18)30-6-3)22(27)31-13-20(26)25-12-14-7-8-16(23)11-17(14)24/h7-11H,4-6,12-13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZKEPPKHNJAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate (CAS Number: 1794883-87-6) is a synthetic organic molecule notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C22H25F2NO6
  • Molecular Weight : 437.4 g/mol
  • Structural Features : The compound contains a difluorophenyl moiety and a triethoxybenzoate group, contributing to its unique chemical reactivity and biological interactions.
PropertyValue
Molecular FormulaC22H25F2NO6
Molecular Weight437.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The compound is believed to modulate enzyme activities through competitive inhibition or allosteric modulation.

  • Enzyme Inhibition :
    • The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways.
    • It has been shown to interfere with the catalytic activity of enzymes by binding to their active sites.
  • Protein-Ligand Interactions :
    • It can form stable complexes with proteins, altering their function and influencing cellular signaling pathways.

Research Applications

The compound has garnered interest in various fields of research:

  • Pharmacology : Investigated for its potential as an anti-inflammatory and anticancer agent.
  • Biochemistry : Used to study enzyme kinetics and protein interactions.
  • Material Science : Explored for its applicability in developing new materials due to its unique chemical properties.

Case Studies

  • Anti-Cancer Activity :
    • A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
  • Enzyme Studies :
    • Research indicated that the compound effectively inhibited the enzyme cyclooxygenase (COX), which plays a crucial role in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.

Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Methoxyphenylboronic acidContains a boronic acid groupUsed in organic synthesis
ZwitterionsMolecules with both positive and negative chargesVarious chemical and biological applications

Uniqueness of this compound

What distinguishes this compound from others is its combination of functional groups that provide distinct chemical reactivity and biological activity. This makes it a versatile tool for scientific research across multiple disciplines.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural complexity invites comparison with two major pesticide classes: sulfonylurea herbicides (e.g., metsulfuron-methyl) and methylcarbamate insecticides (e.g., trimethacarb). Below is a detailed analysis:

Table 1: Key Comparisons

Parameter {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate Sulfonylureas (e.g., Metsulfuron-methyl) Carbamates (e.g., Trimethacarb)
Core Structure Benzoate ester with carbamoyl and triethoxy groups Triazine ring with sulfonylurea bridge Methylcarbamate with aromatic substituents
Key Substituents 3,4,5-Triethoxy, 2,4-difluorophenylmethyl Methoxy/methyl/ethoxy groups on triazine Trimethylphenyl groups
Mode of Action Likely enzyme inhibition (speculative) Acetolactate synthase (ALS) inhibition Acetylcholinesterase (AChE) inhibition
Solubility Profile High lipophilicity (triethoxy groups) Moderate water solubility (sulfonylurea group) Low water solubility (aromatic core)
Target Pests Potential broad-spectrum activity (fungi/weeds) Selective herbicides (grasses/broadleaf weeds) Insects (e.g., Diptera, Coleoptera)

Comparison with Sulfonylurea Herbicides

Sulfonylureas like metsulfuron-methyl (Table 1) inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis . In contrast, the target compound lacks the triazine ring and sulfonylurea bridge, suggesting a divergent mechanism. However, this structural divergence likely reduces ALS-targeted specificity, implying a broader or alternative biochemical interaction.

Comparison with Methylcarbamate Insecticides

Carbamates such as trimethacarb act via AChE inhibition, disrupting insect neurotransmission . The target compound’s carbamoyl group shares functional similarity, but its benzoate ester backbone and fluorinated aromatic substituents distinguish it. The 2,4-difluorophenyl group may confer resistance to oxidative degradation compared to trimethacarb’s non-fluorinated analogs, extending environmental persistence. Additionally, the triethoxy groups could reduce mammalian toxicity relative to carbamates’ smaller aromatic substituents.

Physicochemical and Environmental Considerations

  • Stability: Fluorine atoms may enhance metabolic stability compared to non-fluorinated analogs (e.g., ethametsulfuron-methyl), reducing photodegradation .
  • Selectivity : Unlike sulfonylureas, which target ALS with high specificity, the compound’s hybrid structure may exhibit dual activity (e.g., ALS and AChE inhibition), though this remains speculative without direct bioassay data.

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